17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Overview
Description
Alisol B is a triterpenoid compound derived from the rhizome of Alisma orientale, a plant commonly used in traditional Chinese medicine. It has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-melanogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alisol B can be isolated from Alisma orientale using various chromatographic techniques. One common method involves centrifugal partition chromatography coupled with evaporative light scattering detection. The chloroform-soluble extract of Alisma orientale is separated using a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water . Another method involves supercritical fluid extraction followed by high-speed counter-current chromatography .
Industrial Production Methods
For industrial production, supercritical fluid extraction combined with high-speed counter-current chromatography is often employed. This method is efficient and yields high-purity Alisol B. The solvent system typically used is a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios .
Chemical Reactions Analysis
Types of Reactions
Alisol B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure to enhance its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of Alisol B, such as Alisol B 23-acetate and Alisol A 24-acetate .
Scientific Research Applications
Alisol B has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its role in cellular processes like autophagy and apoptosis.
Mechanism of Action
Alisol B exerts its effects through multiple molecular pathways. It induces autophagy by mobilizing intracellular calcium and activating the CaMKK-AMPK-mammalian target of rapamycin pathway. This leads to endoplasmic reticulum stress and unfolded protein responses, ultimately causing apoptotic cell death . Additionally, it inhibits melanin production by downregulating the microphthalmia-associated transcription factor and reducing the phosphorylation of CREB .
Comparison with Similar Compounds
Similar Compounds
Alisol A: Another triterpenoid from Alisma orientale with similar pharmacological properties.
Alisol B 23-acetate: A derivative of Alisol B with enhanced biological activity.
Alisol C 23-acetate: Another related compound with distinct pharmacological effects.
Uniqueness
Alisol B is unique due to its potent ability to induce autophagy and apoptosis in cancer cells, making it a promising candidate for anti-cancer therapies. Its inhibitory effect on melanin production also sets it apart as a potential natural whitening agent .
Properties
IUPAC Name |
17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-17(15-21(32)25-27(4,5)34-25)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32H,9-16H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJKHDVRXAVITG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C1C(O1)(C)C)O)C2=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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